Reboxetine - 98769-81-4

Reboxetine

Catalog Number: EVT-331970
CAS Number: 98769-81-4
Molecular Formula: C19H23NO3
Molecular Weight: 313.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine is an aromatic ether.
Source and Classification

Reboxetine is classified as a phenoxyphenyl morpholine derivative. Its chemical structure allows it to selectively inhibit the norepinephrine transporter, making it distinct from other classes of antidepressants such as selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs). The compound's efficacy has been evaluated through various clinical trials, leading to its approval in several countries for treating depressive disorders .

Synthesis Analysis

Methods and Technical Details

Another synthesis route includes the resolution of reboxetine mesylate to obtain its enantiomers, emphasizing the importance of stereochemistry in its biological activity. The synthesis process typically incorporates techniques such as asymmetric epoxidation and catalytic rearrangements to achieve the desired purity and yield .

Molecular Structure Analysis

Structure and Data

Reboxetine's molecular formula is C17_{17}H21_{21}ClN2_{2}O2_{2}, with a molecular weight of 304.81 g/mol. The compound features a morpholine ring, a chlorophenyl group, and a methoxyphenoxy group, which are critical for its pharmacological activity.

The three-dimensional structure of reboxetine can be visualized using molecular modeling software, revealing key interactions with the norepinephrine transporter that facilitate its function as an inhibitor .

Chemical Reactions Analysis

Reactions and Technical Details

Reboxetine undergoes various chemical reactions that are essential for its synthesis and analysis. For example, during its synthesis from trans-cinnamyl alcohol, reactions such as silylation and nucleophilic attack are pivotal. Additionally, voltammetric methods have been applied to study the oxidation reactions of reboxetine, providing insights into its electrochemical behavior and stability under different conditions .

The compound can also form salts, such as reboxetine succinate, which may influence its pharmacokinetics and solubility properties .

Mechanism of Action

Process and Data

Reboxetine primarily functions by selectively inhibiting the norepinephrine transporter, thereby increasing the concentration of norepinephrine in the synaptic cleft. This mechanism is crucial for enhancing neurotransmission associated with mood regulation.

Clinical studies have demonstrated that reboxetine significantly improves depressive symptoms compared to placebo treatments. The efficacy is often measured using standardized scales such as the Hamilton Depression Rating Scale (HAM-D), where reboxetine has shown statistically significant improvements in patient scores .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Reboxetine exhibits several notable physical properties:

  • Appearance: White crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water.
  • Melting Point: Approximately 150-155 °C.
Applications

Scientific Uses

Reboxetine's primary application lies in psychiatry as an antidepressant for treating major depressive disorder. It is particularly useful for patients who may not respond well to other classes of antidepressants due to its unique mechanism of action.

Research continues into potential off-label uses of reboxetine, including applications in anxiety disorders and attention deficit hyperactivity disorder (ADHD). Additionally, ongoing studies are exploring its effects on cognitive function and memory enhancement due to its action on norepinephrine pathways .

Introduction to Reboxetine

Historical Development and Pharmacological Classification

Reboxetine's development began at Farmitalia-Carlo Erba in the early 1980s, with the compound first documented in scientific literature in 1984. The initial research and clinical development occurred under this Italian pharmaceutical company, which subsequently became part of Pharmacia through acquisition in 1993. The drug's journey continued when Pfizer acquired Pharmacia in 2003, eventually bringing reboxetine to international markets [1] [3].

The compound received European approval in 1997 under the brand name Edronax (known as Norebox in Italy and Irenor in Spain), establishing itself as the first commercially available selective NRI antidepressant. This approval was based on extensive clinical trials demonstrating efficacy in major depressive disorder. Despite receiving a preliminary approval letter from the U.S. FDA in 1999, reboxetine ultimately received a "not approvable" letter in 2001 following additional clinical trials requested by the agency. Consequently, reboxetine remains unavailable in the United States market, though it is approved in numerous other countries worldwide [1] [3] [4].

Pharmacologically, reboxetine belongs to the morpholine class of compounds and is classified as a selective norepinephrine reuptake inhibitor (sNRI or NRI). This classification distinguishes it from earlier noradrenergic agents like desipramine and maprotiline, which exhibited secondary pharmacological activities at muscarinic, histaminergic, and adrenergic receptors. Reboxetine's development specifically targeted high selectivity for the norepinephrine transporter (NET) without significant affinity for other monoamine transporters or neurotransmitter receptors, creating a new antidepressant subclass [4] [6] [9].

Table 1: Key Events in Reboxetine Development Timeline

YearEventSignificance
1984First synthesis and publicationDiscovery by Farmitalia-Carlo Erba researchers
1993Corporate acquisitionFarmitalia becomes part of Pharmacia
1997Regulatory approvalApproved in Europe for major depressive disorder
1999FDA preliminary approvalProvisional clearance in the United States
2001FDA non-approvalWithdrawal from U.S. regulatory process
2003Corporate acquisitionPfizer acquires Pharmacia

Structural and Chemical Properties of Reboxetine

Reboxetine possesses a distinctive molecular architecture characterized by the chemical formula C₁₉H₂₃NO₃ and a molecular weight of 313.397 g/mol. Its structure contains a morpholine ring linked to a diphenyl ether framework with an ethoxy substituent. This arrangement creates a chiral environment with two stereogenic centers, producing four possible stereoisomers. However, the active pharmaceutical ingredient exists as a racemic mixture of only two enantiomers: (R,R)-(-)-reboxetine and (S,S)-(+)-reboxetine [1] [3] [5].

The compound demonstrates lipophilic characteristics with a calculated partition coefficient (XLogP) of 3.07 and topological polar surface area of 39.72 Ų. These properties contribute to its favorable absorption profile while adhering to Lipinski's rule of five (zero violations), suggesting good oral bioavailability. The molecule contains two hydrogen bond acceptors and one hydrogen bond donor, influencing its interaction with biological targets and solubility profile. Reboxetine mesylate, the methanesulfonate salt form used in pharmaceutical preparations, exhibits water solubility of approximately 8 mg/mL [3] [5] [10].

Table 2: Physicochemical Properties of Reboxetine

PropertyValueSignificance
Molecular FormulaC₁₉H₂₃NO₃Determines elemental composition
Molecular Weight313.397 g/molImpacts pharmacokinetic parameters
Chiral Centers2Results in enantiomers with different activities
Hydrogen Bond Acceptors2Influences solubility and target interactions
Hydrogen Bond Donors1Affects membrane permeability
XLogP3.07Indicates moderate lipophilicity
Topological Polar Surface Area39.72 ŲRelates to blood-brain barrier penetration

The spatial configuration of reboxetine enantiomers significantly influences their pharmacological activity. The (S,S)-(+)-enantiomer demonstrates substantially greater potency (approximately 130-fold higher affinity) for the human norepinephrine transporter compared to its (R,R)-(-)-counterpart. This enantioselectivity stems from differential molecular interactions within the transporter binding pocket, with the (S,S)-form achieving optimal spatial complementarity with key residues in the binding site [1] [8] [10].

Mechanisms of Action: Selective Norepinephrine Reuptake Inhibition (NRI)

Reboxetine exerts its therapeutic effects primarily through potent inhibition of the presynaptic norepinephrine transporter (NET), a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft. This mechanism increases the extracellular concentration and prolongs the activity of norepinephrine at both pre- and postsynaptic receptors. Reboxetine demonstrates high binding affinity for NET with a dissociation constant (Kᵢ) of 13.4 nM, significantly lower than its affinity for the serotonin transporter (SERT; Kᵢ = 273.5 nM), representing approximately 20-fold selectivity for NET over SERT [4] [8].

The molecular basis of reboxetine's inhibitory action involves specific interactions with critical residues within the NET binding pocket. Computational and mutagenesis studies have identified eleven key residues that define the binding mode shared by approved selective NRIs: Asp75, Phe72, Val148, Tyr152, Ser420, Ala423, Phe317, Ser419, Phe323, Gly324, and Asn77. Among these, Asp75 forms a crucial salt bridge interaction with the protonated amine of reboxetine, while Phe323 and Ser419 demonstrate particular sensitivity to reboxetine binding [4] [8].

Reboxetine exhibits negligible affinity (Kᵢ > 10,000 nM) for numerous neurotransmitter receptors including α₁ₐ-adrenoceptor, α₂ₐ-adrenoceptor, D₂ and D₃ dopamine receptors, 5-HT₁ₐ, 5-HT₁B, 5-HT₁D, 5-HT₂A serotonin receptors, H₁ histamine receptor, and mACh muscarinic receptors. This receptor selectivity profile distinguishes reboxetine from earlier noradrenergic antidepressants like desipramine and maprotiline, which exhibited significant affinity for these off-target receptors, contributing to their adverse effect burden [4].

Table 3: Pharmacological Profile of Reboxetine

TargetKᵢ (nM)Selectivity Ratio (vs. NET)
Norepinephrine Transporter (NET)13.4Reference
Serotonin Transporter (SERT)273.520.4-fold
Dopamine Transporter (DAT)>10,000>746-fold
5-HT₂C Serotonin Receptor45734.1-fold
H₁ Histamine Receptor31223.3-fold
Muscarinic Acetylcholine Receptor6,700500-fold
α₁ₐ-Adrenoceptor11,900888-fold

The enantioselective binding of reboxetine significantly influences its pharmacological activity. Molecular dynamics simulations reveal that six residues (Tyr152, Ser419, Ser420, Ala423, Phe317, and Phe323) demonstrate substantial energy differences favoring the binding of (S,S)-reboxetine over (R,R)-reboxetine. These differential interactions explain the 130-fold greater affinity of the (S,S)-enantiomer for NET compared to the (R,R)-form. This enantioselectivity contributes to the overall pharmacological profile of racemic reboxetine administered clinically [8].

Beyond its primary mechanism, reboxetine also modulates G protein-coupled inwardly-rectifying potassium channels (GIRKs), a characteristic shared with other NRIs like atomoxetine. This effect on potassium channel conductance may contribute to additional aspects of its therapeutic profile, particularly in regulating neuronal excitability and neurotransmitter release. However, the precise clinical significance of this secondary activity remains under investigation [1].

The pharmacokinetic properties of reboxetine support its clinical utility as an antidepressant. The compound demonstrates excellent oral bioavailability (≥94%), reaching peak plasma concentrations within approximately two hours after administration. Reboxetine extensively binds to plasma proteins (97-98%), primarily albumin, and distributes widely throughout the body with a volume of distribution between 26-63 liters. Its elimination half-life of approximately 12-13 hours supports twice-daily dosing, while metabolism occurs primarily via hepatic CYP3A4-mediated oxidation, dealkylation, and hydroxylation, followed by glucuronide or sulfate conjugation [1] [3] [10].

Properties

CAS Number

98769-81-4

Product Name

Reboxetine

IUPAC Name

(2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

InChI

InChI=1S/C19H23NO3/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18/h3-11,18-20H,2,12-14H2,1H3/t18-,19+/m1/s1

InChI Key

CBQGYUDMJHNJBX-MOPGFXCFSA-N

SMILES

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3

Solubility

Solubility: greater than 5 mg/mL in water /Mesylate/

Synonyms

2-((2-ethoxyphenoxy)benzyl)morpholine methanesulfonate
reboxetine
reboxetine mesylate
Vestra

Canonical SMILES

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3

Isomeric SMILES

CCOC1=CC=CC=C1O[C@H]([C@H]2CNCCO2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.